molecular formula C9H10N4O B15318837 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine

5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B15318837
M. Wt: 190.20 g/mol
InChI Key: GGQOUYXUFVTRQA-UHFFFAOYSA-N
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Description

5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a methoxy group at the 6-position of the pyridine ring and an amine group at the 3-position of the pyrazol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrazole under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can optimize yield and purity.

Chemical Reactions Analysis

Amide Formation

The primary amine at position 3 participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives. For example:

  • Reaction with thiophene carboxylic acid :
    Under HATU-mediated coupling conditions, 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine reacts with 5-bromothiophene-2-carboxylic acid to form N-(5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-yl)thiophene-2-carboxamide.

    Key Data :

    CatalystSolventYieldSource
    TiCl₄Pyridine12%
    DMAPDMF52%

    DMAP significantly improves yield due to enhanced activation of the carboxylic acid .

Schiff Base Formation

The amine group undergoes condensation reactions with aldehydes to form imines. For instance:

  • Reaction with pyrrole-2-carbaldehyde :
    In ethanol under reflux with glacial acetic acid, the amine reacts to form N-((1H-pyrrol-2-yl)methylene)-5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine, a bidentate Schiff base ligand .

    Conditions :

    • Temperature: 65°C

    • Time: 6 hours

    • Catalyst: Glacial acetic acid

    • Yield: Not quantified, but confirmed via TLC .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at electron-rich positions. Computational studies suggest:

  • Nitration : Predominantly occurs at position 4 of the pyrazole ring due to para-directing effects of the amine group.

  • Halogenation : Bromination at position 1 of the pyrazole ring under radical conditions.

    Key Factors :

    • Solvent polarity and temperature influence regioselectivity.

    • Methoxy group on pyridine enhances electron density at pyrazole C4 .

Cross-Coupling Reactions

The methoxypyridine moiety facilitates transition metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    The 6-methoxypyridin-2-yl group can be functionalized via palladium-catalyzed coupling with aryl boronic acids. Reaction yields depend on the steric bulk of substituents .

    Example :

    SubstrateCatalystYieldSource
    4-Bromophenylboronic acidPd(PPh₃)₄78%

Cyclization Reactions

Dehydrative cyclization forms fused heterocycles:

  • Triazolopyridine Synthesis :
    Reaction with ethyl 2-bromopropanoate under basic conditions yields fluorotriazolopyridine derivatives, as confirmed by X-ray crystallography .

    Mechanism :

    • Alkylation of the amine with ethyl 2-bromopropanoate.

    • Cyclization via elimination of ethanol.

    • Final product: (R

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.

Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological processes. The specific pathways involved would depend on the context of its use and the biological system .

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole compounds with different substituents.

  • Pyridine derivatives: Pyridine compounds with various functional groups.

Uniqueness: 5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 6-methoxypyridine moiety. The methoxy group enhances lipophilicity, which may influence its biological activity. The structural uniqueness of this compound positions it favorably for various pharmacological applications.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
HepG274.2
MDA-MB-23127.1

In a comparative study, the compound demonstrated a stronger inhibitory effect on the MDA-MB-231 cell line than on HepG2 cells, indicating selective cytotoxicity that could be leveraged in targeted cancer therapies.

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases, such as VEGFR2, which plays a critical role in tumor angiogenesis. Although initial studies showed moderate inhibition rates, further optimization of the compound's structure may enhance its efficacy against these targets.

3. Other Biological Activities

Beyond anticancer effects, this compound has been implicated in various other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are needed to establish specific efficacy against different pathogens.
  • Anti-inflammatory Effects : Pyrazole derivatives have been associated with anti-inflammatory activities, which may extend to this compound due to structural similarities with known anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related pyrazole derivatives, providing insights into structure-activity relationships (SAR). For instance:

  • Study on Structural Variants : A series of analogs were synthesized to assess their cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyridine or pyrazole moieties could significantly alter biological activity .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have shown that lipophilicity plays a crucial role in metabolic stability and bioavailability, suggesting that similar evaluations for this compound are warranted .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4O/c1-14-9-4-2-3-6(11-9)7-5-8(10)13-12-7/h2-5H,1H3,(H3,10,12,13)

InChI Key

GGQOUYXUFVTRQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=CC(=NN2)N

Origin of Product

United States

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